molecular formula C8H9Cl2NO2 B13816771 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one

6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one

Cat. No.: B13816771
M. Wt: 222.07 g/mol
InChI Key: HHOUUAHDAPSSMS-UHFFFAOYSA-N
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Description

6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one is a heterocyclic compound that contains an oxazine ring substituted with tert-butyl and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl and dichloro substituents with an appropriate reagent to form the oxazine ring. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents replacing the chlorine atoms .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one is unique due to its specific oxazine ring structure and the presence of both tert-butyl and dichloro substituents. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

6-tert-butyl-3,5-dichloro-1,4-oxazin-2-one

InChI

InChI=1S/C8H9Cl2NO2/c1-8(2,3)4-5(9)11-6(10)7(12)13-4/h1-3H3

InChI Key

HHOUUAHDAPSSMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(C(=O)O1)Cl)Cl

Origin of Product

United States

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